Esorubicin

描述

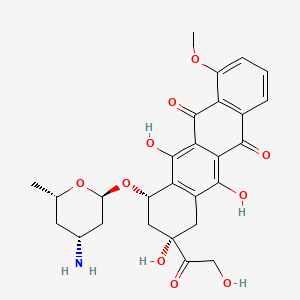

Structure

3D Structure

属性

CAS 编号 |

63521-85-7 |

|---|---|

分子式 |

C27H29NO10 |

分子量 |

527.5 g/mol |

IUPAC 名称 |

7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3 |

InChI 键 |

ITSGNOIFAJAQHJ-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |

手性 SMILES |

C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |

规范 SMILES |

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

63950-06-1 (hydrochloride) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4'-deoxyadriamycin 4'-deoxydoxorubicin 4'-deoxydoxorubicin hydrochloride 4-desoxydoxorubicin esorubicin |

产品来源 |

United States |

Foundational & Exploratory

Esorubicin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esorubicin (4'-deoxydoxorubicin) is a synthetic anthracycline antibiotic, a derivative of doxorubicin (B1662922), with significant antineoplastic activity.[1][2] Its mechanism of action is multifaceted, primarily involving direct interaction with DNA and inhibition of key cellular enzymes, ultimately leading to cell cycle arrest and apoptosis.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its molecular interactions, the cellular pathways it perturbs, and the experimental methodologies used to elucidate these actions. Notably, this compound exhibits a more favorable cardiac toxicity profile compared to its parent compound, doxorubicin, while maintaining potent antitumor efficacy.[3][4]

Core Mechanisms of Action

This compound's cytotoxic effects are primarily attributed to two interconnected mechanisms:

-

DNA Intercalation: this compound's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix.[1][2] This intercalation physically obstructs the DNA template, interfering with the processes of DNA replication and transcription, which are essential for cancer cell proliferation.[5][6] This binding to DNA is a crucial initial step in its cytotoxic cascade.

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II "poison."[1][2] Topoisomerase II is a vital enzyme that transiently creates and reseals double-strand breaks in DNA to manage topological stress during replication and transcription.[7][8] this compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[9] This leads to an accumulation of persistent DNA double-strand breaks, a highly lethal form of DNA damage that triggers downstream cell death pathways.[8][10]

These primary actions initiate a cascade of cellular responses, including the induction of apoptosis and cell cycle arrest.

Cellular Effects

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of DNA double-strand breaks and cellular stress caused by this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. While specific studies on this compound's apoptotic pathways are less abundant than for doxorubicin, the mechanisms are considered to be highly similar. Studies on the closely related anthracycline, epirubicin (B1671505), show the involvement of:

-

Intrinsic Pathway: Characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[11] This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[11]

-

Extrinsic Pathway: Involves the upregulation of Fas ligand (FasL) and Fas-associated death domain (FADD), leading to the activation of caspase-8.[11]

The convergence of these pathways on the activation of executioner caspases leads to the systematic dismantling of the cell.

Cell Cycle Arrest

By inducing DNA damage, this compound activates cell cycle checkpoints, primarily at the G2/M phase, to prevent cells with damaged DNA from proceeding through mitosis.[11][12] This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the prolonged arrest can trigger apoptosis. This effect is a common feature of DNA-damaging anticancer agents.[13][14]

Quantitative Data

The following tables summarize key quantitative parameters related to the activity and pharmacokinetics of this compound and its analogs.

Table 1: In Vitro Cytotoxicity of Anthracyclines

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | Various Human Tumors | Clonogenic Assay | More potent than Doxorubicin | [4] |

| Doxorubicin | NCI-H1299 | MTT Assay (48h) | Significantly higher than other lines | [15] |

| Doxorubicin | A549 | MTT Assay (48h) | 0.6 µM | [15] |

| Doxorubicin | MCF-7 | MTT Assay | 2.50 µM | [8] |

| Doxorubicin | HeLa | MTT Assay | 2.92 µM | [8] |

| Doxorubicin | BFTC-905 | MTT Assay | 2.26 µM | [8] |

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SE) |

| Peak Plasma Concentration | 0.74 ± 0.57 µM |

| Terminal Half-life | 20.4 ± 7.3 hr |

| Area Under the Curve (AUC) | 0.64 ± 0.31 µM x hr |

| Total Body Plasma Clearance | 45.5 ± 26.8 L/min/m² |

| Volume of Central Compartment | 41.0 ± 24.8 L |

| Urinary Excretion (5 days) | 7.3 ± 1.3% of dose |

Data from a Phase I clinical trial with doses of 20 to 40 mg/m².[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay measures the ability of a compound to displace the fluorescent intercalator ethidium (B1194527) bromide (EtBr) from DNA. A decrease in fluorescence indicates that the test compound is intercalating into the DNA.

-

Materials:

-

Calf thymus DNA (ct-DNA)

-

Ethidium bromide (EtBr)

-

This compound

-

Tris-HCl buffer

-

Fluorometer

-

-

Protocol:

-

Prepare a solution of ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in Tris-HCl buffer.

-

Incubate for 10 minutes to allow for the formation of the DNA-EtBr complex.

-

Measure the initial fluorescence of the solution.

-

Add increasing concentrations of this compound to the solution.

-

After each addition, allow the solution to equilibrate for 5 minutes before measuring the fluorescence.

-

Calculate the percentage of fluorescence quenching at each this compound concentration.

-

The IC50 value (the concentration of this compound that causes a 50% reduction in fluorescence) can be determined to estimate the DNA binding affinity.[17]

-

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay assesses the inhibition of topoisomerase II's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

-

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Topo II Assay Buffer

-

ATP

-

This compound

-

Agarose (B213101) gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

-

-

Protocol:

-

Set up reaction mixtures containing Topo II Assay Buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding purified Topoisomerase IIα enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA.[18][19]

-

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

-

-

Protocol:

-

Culture cells to logarithmic growth phase and treat with desired concentrations of this compound for a specified time.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash cells with PBS.

-

Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1][20][21]

-

Apoptosis Analysis (Western Blot for Caspase Cleavage)

This technique detects the cleavage of caspases, a hallmark of apoptosis.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.[13][22][23]

-

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

HPLC is used to quantify the concentration of this compound and its metabolites in biological samples.

-

Materials:

-

Plasma or urine samples

-

Extraction solvent (e.g., chloroform:2-propanol mixture)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

-

Mobile phase (e.g., acetonitrile (B52724) and phosphate (B84403) buffer)

-

Internal standard (e.g., doxorubicin)

-

-

Protocol:

-

Extract this compound and its metabolites from the biological matrix using a liquid-liquid or solid-phase extraction method.[5][24]

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the compounds on a C18 column using an isocratic or gradient elution.

-

Detect the anthracyclines using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 474 nm excitation, 551 nm emission).[24]

-

Quantify the concentrations based on a standard curve prepared with known concentrations of this compound and its metabolites.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Core mechanism of this compound action.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. oncotarget.com [oncotarget.com]

- 4. scite.ai [scite.ai]

- 5. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of this compound in human tumor clonogenic assay with comparisons to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tis.wu.ac.th [tis.wu.ac.th]

- 9. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phase I trial of escalating dose doxorubicin administered concurrently with alpha 2-interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Phase I trial of this compound (4'deoxydoxorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. topogen.com [topogen.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 22. researchgate.net [researchgate.net]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. Determination of epirubicin and its metabolite epirubicinol in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Esorubicin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of the Anthracycline Analog

Introduction

Esorubicin (4'-deoxydoxorubicin) is a synthetic derivative of the widely used anticancer agent doxorubicin (B1662922).[1] As an anthracycline antibiotic, this compound exerts its antineoplastic activity primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to the disruption of DNA replication and synthesis of RNA and proteins.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is structurally similar to doxorubicin, with the key difference being the absence of a hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety. This modification influences its biological activity and toxicological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | [1] |

| Molecular Formula | C27H29NO10 | [1] |

| Molecular Weight | 527.5 g/mol | [1] |

| Canonical SMILES | C[C@H]1C--INVALID-LINK--O[C@H]2C--INVALID-LINK--C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N">C@HO | [1] |

| Predicted Boiling Point | 765.8±60.0 °C | [2] |

| Predicted Density | 1.55±0.1 g/cm3 | [2] |

| Predicted pKa | 7.35±0.60 | [2] |

| Stability | Stable in 5% dextrose, 3.3% dextrose with 0.3% sodium chloride solution, and 0.9% sodium chloride for 28 days at 25°C in the dark. | [3] |

Biological Activity and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[4][5] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[4][6] This triggers a cascade of cellular events known as the DNA Damage Response (DDR).

DNA Damage Response Pathway

The DDR is a complex signaling network that senses DNA lesions, halts the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. Key proteins in this pathway that are activated in response to anthracyclines include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), which in turn phosphorylate and activate downstream effectors like p53 and the checkpoint kinases CHK1 and CHK2.[7][8] Activation of p53 can lead to cell cycle arrest or apoptosis.[9] The overall signaling cascade aims to eliminate cells with extensive DNA damage, thereby exerting the cytotoxic effect against rapidly proliferating cancer cells.

In vitro studies using human tumor clonogenic assays have demonstrated that this compound is significantly more potent on a weight basis than doxorubicin.[10] Its spectrum of antitumor activity is qualitatively similar to that of doxorubicin, showing effectiveness against a wide variety of human cancers.[10]

Table 2: In Vitro Cytotoxicity of this compound and Doxorubicin

While specific IC50 values for this compound are not widely available in publicly accessible literature, comparative studies indicate its higher potency. For reference, reported IC50 values for doxorubicin against various human cancer cell lines are provided below.

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 12.2 | [2][11] |

| UMUC-3 | Bladder Cancer | 5.1 | [2][11] |

| TCCSUP | Bladder Cancer | 12.6 | [2][11] |

| BFTC-905 | Bladder Cancer | 2.3 | [2][11] |

| HeLa | Cervical Cancer | 2.9 | [2][11] |

| MCF-7 | Breast Cancer | 2.5 | [2][11] |

| M21 | Skin Melanoma | 2.8 | [2][11] |

| IMR-32 | Neuroblastoma | Varies (dose-dependent) | [12] |

| UKF-NB-4 | Neuroblastoma | Varies (dose-dependent) | [12] |

| HCT116 | Colon Cancer | Varies (dose-dependent) | [13] |

| A549 | Lung Cancer | > 20 | [2][11] |

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC

This protocol is adapted from methods used for other anthracyclines and can be optimized for this compound.

1. Sample Preparation (Liquid-Liquid Extraction) a. To 1.0 mL of human plasma, add an internal standard (e.g., daunorubicin). b. Add 5 mL of a chloroform:isopropanol (1:1, v/v) mixture. c. Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes. d. Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions a. Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2.5-3.0), with the gradient optimized to separate this compound from its metabolites and the internal standard. c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at ~480 nm and emission at ~560 nm.[14][15] e. Injection Volume: 50 µL.

3. Calibration and Quantification a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. b. Process the standards and samples as described in step 1. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. d. Determine the concentration of this compound in the unknown samples from the calibration curve.

Clonogenic Assay for Cytotoxicity Assessment

This assay determines the ability of a single cell to form a colony after treatment with a cytotoxic agent.

1. Cell Seeding a. Harvest cancer cells from culture and prepare a single-cell suspension. b. Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates. c. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

2. Drug Treatment a. Prepare a range of concentrations of this compound in complete cell culture medium. b. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO). c. Incubate for a defined period (e.g., 24 hours).

3. Colony Formation a. After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. b. Incubate the plates for 7-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).

4. Staining and Counting a. Remove the medium and gently wash the colonies with PBS. b. Fix the colonies with a solution such as methanol (B129727) or 4% paraformaldehyde for 10-15 minutes. c. Stain the colonies with 0.5% crystal violet solution for 10-20 minutes. d. Gently wash away the excess stain with water and allow the plates to air dry. e. Count the number of colonies in each well.

5. Data Analysis a. Plating Efficiency (PE): (Number of colonies formed in control wells / Number of cells seeded in control wells) x 100%. b. Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE). c. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a potent anthracycline analog with a well-defined mechanism of action centered on the inhibition of topoisomerase II and the induction of DNA damage. Its increased potency compared to doxorubicin, as suggested by in vitro studies, makes it a compound of continued interest in the development of novel cancer therapeutics. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed experimental protocols that can be adapted for further research and development. A more thorough investigation into its physicochemical properties and a broader profiling of its cytotoxicity against a diverse panel of cancer cell lines would be valuable for a more complete understanding of its therapeutic potential.

References

- 1. This compound | C27H29NO10 | CID 152036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 3. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 8. Doxorubicin induces the DNA damage response in cultured human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor activity of this compound in human tumor clonogenic assay with comparisons to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.waocp.org [journal.waocp.org]

- 14. Determination of epirubicin and its metabolite epirubicinol in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Esorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esorubicin (4'-deoxydoxorubicin) is an anthracycline antibiotic, a synthetic derivative of doxorubicin (B1662922), that has been investigated for its antineoplastic activity. Like other anthracyclines, its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, which ultimately disrupts DNA replication and protein synthesis. Understanding the pharmacokinetic and metabolic profile of this compound is crucial for optimizing its therapeutic use and minimizing potential toxicities. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in human clinical trials. Following intravenous administration, this compound exhibits a multi-exponential decay from plasma, indicating distribution into various tissue compartments.

Human Pharmacokinetic Parameters

A phase I clinical trial involving 12 patients with normal renal and hepatic function provided key insights into the pharmacokinetics of this compound when administered as an intravenous bolus at doses ranging from 20 to 40 mg/m².[1] Plasma and urine samples were analyzed by high-performance liquid chromatography (HPLC) to determine the concentrations of this compound and its metabolites.[1]

Table 1: Pharmacokinetic Parameters of this compound in Humans (Mean ± SE) [1]

| Parameter | Value | Unit |

| Peak Plasma Concentration (Cmax) | 0.74 ± 0.57 | µM |

| Terminal Half-life (t½) | 20.4 ± 7.3 | hours |

| Area Under the Plasma Concentration-Time Curve (AUC) | 0.64 ± 0.31 | µM x hr |

| Total Body Plasma Clearance | 45.5 ± 26.8 | L/hr/m² |

| Apparent Volume of the Central Compartment | 41.0 ± 24.8 | L |

| Urinary Excretion (5 days) | 7.3 ± 1.3 | % of administered dose |

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its disposition and has been studied in both human and in vitro models. The primary metabolic pathway involves the reduction of the C-13 ketone group.

Metabolites of this compound

The main metabolite of this compound identified in humans is 4'-deoxydoxorubicinol , also known as the 13-dihydro-derivative.[1][2] This metabolite has been detected in the plasma and urine of patients treated with this compound.[1] In a study with cultured human and rat hepatocytes, the 13-dihydro-derivative was confirmed as the major metabolite in both species.[2]

Table 2: Pharmacokinetic Parameters of 4'-deoxydoxorubicinol in Humans (Mean ± SE) [1]

| Parameter | Value | Unit |

| Peak Plasma Concentration (Cmax) | 0.029 ± 0.017 | µM |

| Area Under the Plasma Concentration-Time Curve (AUC) | 0.02 ± 0.014 | µM x hr |

Metabolic Pathways

While the specific enzymes responsible for the metabolism of this compound have not been definitively elucidated, it is highly probable that, similar to its parent compound doxorubicin, the reduction of the C-13 ketone to form 4'-deoxydoxorubicinol is catalyzed by aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). The metabolism of doxorubicin is known to be mediated by enzymes such as CBR1 and AKR1C3. Given the structural similarity, it is reasonable to hypothesize that these enzymes are also involved in the biotransformation of this compound.

References

Esorubicin Toxicology and Cardiotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

General Toxicology

Esorubicin's general toxicity profile is qualitatively similar to other anthracyclines, with myelosuppression being the primary dose-limiting toxicity observed in clinical trials. Other reported non-hematological toxicities are generally mild to moderate and include nausea, vomiting, alopecia, and local skin reactions.

Preclinical Toxicology Data

Quantitative preclinical toxicology data for this compound is sparse in the available literature. For context, data for the related compound 4'-iodo-4'-deoxydoxorubicin and the parent compound doxorubicin (B1662922) are presented below.

| Compound | Species | Route | Parameter | Value | Reference |

| 4'-iodo-4'-deoxydoxorubicin | Mouse | Intravenous | LD10 | 6 mg/kg | [1] |

| Doxorubicin | Mouse | Intravenous | LD50 | 12.5 mg/kg | [2] |

| Doxorubicin | Mouse | Intraperitoneal | LD50 | 4.6 mg/kg | [2] |

| Doxorubicin | Rat | Intravenous | LD50 | ~10.5 mg/kg | [3] |

Table 1: Acute Toxicity Data for this compound Analogues and Doxorubicin.

Clinical Toxicology Data

Phase I and II clinical trials have established the safety profile of this compound in human subjects. The dose-limiting toxicity is consistently reported as leukopenia.

| Phase I Trial | Patient Population | Dose Range | Dose-Limiting Toxicity | Other Common Toxicities | Reference |

| Phase I | Advanced Cancer | 10 - 35 mg/m² (i.v. every 21 days) | Leukopenia | Mild nausea and vomiting, rare significant alopecia (<35 mg/m²), transient local urticarial reaction | [4] |

| Phase II (Melanoma) | Advanced Melanoma | 30 mg/m² (i.v. every 3 weeks) | Leukopenia | Mild non-hematologic toxicities, one case of skin necrosis with extravasation |

Table 2: Summary of Clinical Toxicology Findings for this compound.

Cardiotoxicity

A key focus in the development of this compound was the mitigation of the dose-dependent cardiotoxicity that limits the clinical utility of doxorubicin. Preclinical and clinical evidence suggests that this compound is indeed less cardiotoxic than its parent compound.

Preclinical Cardiotoxicity Studies

-

Guinea Pig Model: In isolated guinea pig atria, a model predictive of acute anthracycline cardiotoxicity, this compound demonstrated a significantly lower cardiotoxic effect compared to doxorubicin. This reduced toxicity was correlated with a decreased inhibition of the fast-exchanging calcium compartment and low-affinity sarcolemmal calcium-binding sites.[5] In another study using isolated, electrically driven left guinea pig atrium, this compound showed an equivalent inhibitory effect on contractile force as doxorubicin.[6]

-

Rat Model: Studies on related analogues like 4'-iodo-4'-deoxydoxorubicin in rats have shown it to be significantly less cardiotoxic than doxorubicin in both single-dose and multiple-dose models, as evaluated by morphological grading of cardiomyopathy.

Clinical Cardiotoxicity Findings

Clinical trials with this compound have generally reported a low incidence of cardiotoxicity at therapeutic doses.

-

In a Phase I study with doses up to 35 mg/m², no cardiac toxicity was observed.[4]

-

A Phase II study in melanoma patients reported no cardiac toxicity in three patients who received more than 150 mg/m².

-

Preliminary data from a study involving 117 patients indicated a lower percentage of EKG abnormalities with this compound compared to doxorubicin and other anthracyclines. Furthermore, serial measurements of functional cardiac parameters in 15 patients receiving over 200 mg/m² did not show significant changes from baseline.[5]

Mechanisms of Action and Toxicology

This compound, like other anthracyclines, exerts its antineoplastic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and subsequent apoptosis in cancer cells.

Topoisomerase II Inhibition

The following diagram illustrates the general mechanism of topoisomerase II inhibition by anthracyclines.

Figure 1: Mechanism of Topoisomerase II Inhibition.

Cardiotoxicity Mechanisms

The cardiotoxicity of anthracyclines is multifactorial, involving oxidative stress and interference with cardiac myocyte calcium homeostasis. The reduced cardiotoxicity of this compound is thought to be related to its lesser impact on calcium regulation.

Doxorubicin has been shown to decrease the expression of key calcium-handling proteins in the sarcoplasmic reticulum (SR), such as SERCA2a (SR Ca²⁺-ATPase) and the ryanodine (B192298) receptor (RyR2), leading to impaired calcium cycling and contractile dysfunction.[7] this compound's lower cardiotoxicity is associated with a reduced inhibition of sarcolemmal calcium-binding sites.[5]

Figure 2: Proposed Cardiotoxicity Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for this compound toxicology studies are not extensively reported. The following are generalized protocols based on the available literature for anthracycline toxicity assessment.

In Vitro Cardiotoxicity Assessment in Isolated Guinea Pig Atria

-

Objective: To assess the direct effects of the compound on myocardial contractility.

-

Model: Isolated, electrically driven left atria from guinea pigs.

-

Procedure:

-

Guinea pigs are euthanized, and the left atria are rapidly excised and mounted in an organ bath containing Tyrode's solution, maintained at a constant temperature and bubbled with 95% O₂ / 5% CO₂.

-

The atria are electrically stimulated at a fixed frequency (e.g., 1 Hz).

-

Contractile force and the maximal rate of tension development (df/dt) are recorded using an isometric force transducer.

-

After a stabilization period, the test compound (this compound or comparator) is added to the bath in increasing concentrations.

-

Changes in contractile force and df/dt are measured and compared to baseline and vehicle controls.[6]

-

Chronic Cardiotoxicity Assessment in Rabbits

-

Objective: To evaluate the cumulative cardiotoxic effects of the compound.

-

Model: New Zealand white rabbits.

-

Procedure:

-

Rabbits are randomly assigned to treatment and control groups.

-

The treatment group receives intravenous injections of the anthracycline (e.g., 1 mg/kg) twice weekly for a specified period (e.g., 8-12 weeks). The control group receives saline.[7]

-

Throughout the study, cardiac function is monitored non-invasively using methods like echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening.

-

At the end of the study, animals are euthanized, and hearts are collected for histopathological examination to assess for signs of cardiomyopathy, such as myocyte vacuolization and myofibrillar loss.

-

Biochemical analyses of cardiac tissue can be performed to measure levels of key proteins involved in calcium handling (e.g., SERCA2a, RyR2).[7]

-

Figure 3: Generalized Experimental Workflow.

Conclusion

This compound demonstrates a toxicity profile characteristic of the anthracycline class, with myelosuppression as the principal dose-limiting factor. Importantly, both preclinical and clinical data suggest a reduced cardiotoxic potential compared to doxorubicin. This improved cardiac safety profile is likely attributable to a lesser degree of interference with myocardial calcium homeostasis. While precise LD50 and NOAEL values for this compound are not widely reported, the available body of evidence from animal models and human clinical trials provides a strong foundation for its continued investigation and potential clinical use in specific cancer types, where a favorable risk-benefit ratio is paramount. Further research to elucidate the exact molecular interactions of this compound with cardiac muscle components will be beneficial in fully understanding its improved safety profile.

References

- 1. Pharmacology and clinical toxicity of 4'-iodo-4'-deoxydoxorubicin: an example of successful application of pharmacokinetics to dose escalation in phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and clinical pharmacological evaluation of 4'-deoxydoxorubicin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary evaluation of myocardial toxicity of 4'-deoxydoxorubicin: experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiotoxicity of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxorubicin cardiac dysfunction: effects on calcium regulatory proteins, sarcoplasmic reticulum, and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

Esorubicin: An In-Depth Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esorubicin (4'-deoxydoxorubicin) is a synthetic anthracycline antibiotic and an analog of doxorubicin.[1] Like other anthracyclines, it exhibits antineoplastic activity by intercalating into DNA and inhibiting topoisomerase II. This action disrupts DNA replication, leading to the inhibition of RNA and protein synthesis and ultimately cell death.[1] this compound has been investigated for its potential to offer a better therapeutic window compared to its parent compound, doxorubicin, potentially with reduced cardiotoxicity. This guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting available data, detailed experimental protocols, and visualizations of its mechanism of action.

In Vitro Studies

Cytotoxicity

One study comparing the cytotoxicity of five anthracyclines in primary cultures of rat and human hepatocytes found the rank order of toxicity to be this compound > Doxorubicin = Epirubicin ≥ Idarubicin > Daunorubicin.[2] Another study using a clonogenic assay on fresh biopsies of human solid tumors indicated that this compound is significantly more potent on a weight basis than Doxorubicin.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line/Tumor Type | Assay Type | Key Findings | Reference |

| Human Solid Tumors (Biopsies) | Clonogenic Assay | This compound is more potent than Doxorubicin. | |

| Rat and Human Hepatocytes | LDH Leakage Assay | Toxicity rank order: this compound > Doxorubicin.[2] | [2] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

The clonogenic assay assesses the ability of a single cell to form a colony, thereby measuring long-term cell survival and reproductive integrity after drug treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Trypsin-EDTA

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

PBS

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 7-14 days to allow for colony formation.

-

Fixation and Staining: Gently wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with crystal violet for 10-20 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group to assess the effect of this compound on cell survival.

In Vivo Studies

Antitumor Efficacy

In vivo studies of this compound have primarily been conducted in the context of clinical trials to determine its safety, dosage, and efficacy in cancer patients.

A Phase I clinical trial in patients with advanced solid tumors established a recommended dose of 30-35 mg/m² every 3-4 weeks for Phase II trials. In this study, antitumor activity was suggested in a patient with carcinoma of the cardia.[3] Another Phase I study recommended a starting dose of 30 mg/m² every 21 days for good-risk patients, with minor responses observed in melanoma, breast cancer, lymphoma, and gastric cancer.[4] A Phase II study in patients with advanced melanoma treated with this compound at 30 mg/m² every three weeks reported a response rate of 10%.

Table 2: Summary of In Vivo Efficacy Data for this compound

| Cancer Type | Study Phase | Dosage | Key Findings |

| Advanced Solid Tumors | Phase I | 20-40 mg/m² | Antitumor activity suggested in one patient.[3] |

| Advanced Cancer | Phase I | Every 21-day bolus IV | Minor responses in melanoma, breast cancer, lymphoma, and gastric cancer.[4] |

| Malignant Melanoma | Phase II | 30 mg/m² every 3 weeks | 10% response rate. |

Experimental Protocols

Xenograft models are commonly used in preclinical studies to evaluate the in vivo efficacy of anticancer drugs.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in a mixture of medium and Matrigel into the flank of the mice.

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length × Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Mechanism of Action and Signaling Pathways

This compound, like other anthracyclines, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. The proposed mechanism involves the following steps:

-

DNA Intercalation: this compound intercalates into the DNA double helix.

-

Topoisomerase II Inhibition: It then stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.

-

DNA Double-Strand Breaks: This leads to the accumulation of DNA double-strand breaks.

-

Activation of DNA Damage Response: The DNA damage activates a complex signaling cascade known as the DNA Damage Response (DDR). Key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated.

-

Cell Cycle Arrest and Apoptosis: Activated ATM and ATR phosphorylate downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, allowing time for DNA repair. If the damage is too severe, the apoptotic pathway is initiated, leading to programmed cell death.

Caption: this compound's mechanism of action signaling pathway.

Experimental Workflow

The preclinical evaluation of this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.

Caption: A typical preclinical experimental workflow for this compound.

Conclusion

This compound is a potent anthracycline with a well-defined mechanism of action centered on the inhibition of topoisomerase II. While clinical data from early-phase trials suggest its activity in various cancers, publicly available, detailed quantitative data from preclinical in vitro and in vivo studies are limited. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct further investigations into the efficacy and mechanisms of this compound. Future studies focusing on generating comprehensive IC50 data across a panel of cancer cell lines and detailed tumor growth inhibition in relevant xenograft models are warranted to fully elucidate the therapeutic potential of this agent.

References

- 1. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Esorubicin: A Technical Deep Dive into its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esorubicin (4'-deoxydoxorubicin) is a synthetic analog of the widely used anthracycline antibiotic, doxorubicin (B1662922). As a potent antineoplastic agent, this compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its role as a topoisomerase II inhibitor, presenting available quantitative data on its efficacy, outlining relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action.

Introduction

Anthracycline antibiotics, including doxorubicin and its analogs, represent a cornerstone of many chemotherapeutic regimens. This compound, a derivative of doxorubicin, was developed to enhance the therapeutic index by potentially reducing cardiotoxicity while maintaining or improving antitumor efficacy. Its primary mechanism of action involves the disruption of DNA replication and RNA synthesis through two main processes: intercalation into the DNA helix and, more critically, the inhibition of topoisomerase II.[1] This dual-action mechanism leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.

Core Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

This compound, like other anthracycline topoisomerase II inhibitors, acts as a "poison" to this enzymatic process. It stabilizes the transient "cleavable complex," a ternary structure formed between topoisomerase II and the DNA. By binding to this complex, this compound prevents the religation of the DNA strands, leading to the accumulation of persistent, protein-linked DNA double-strand breaks. These breaks are potent triggers of the DNA damage response (DDR) pathways, which, if the damage is too extensive to be repaired, will initiate apoptosis.

Quantitative Data Presentation

Comparative In Vitro Cytotoxicity

A study utilizing a clonogenic assay on fresh biopsies of various human solid tumors demonstrated that this compound is significantly more potent on a weight basis than doxorubicin.[2] Although specific IC50 values were not reported in this study, the findings suggest that this compound may be effective at lower concentrations than doxorubicin. For comparative purposes, a range of reported IC50 values for doxorubicin in various cancer cell lines is provided below.

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |

| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |

| MCF-7 | Breast Cancer | 2.50 ± 1.76 |

| M21 | Melanoma | 2.77 ± 0.20 |

| HeLa | Cervical Cancer | 2.92 ± 0.57 |

| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |

| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |

| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |

| Huh7 | Hepatocellular Carcinoma | > 20 |

| VMCUB-1 | Bladder Cancer | > 20 |

| A549 | Lung Cancer | > 20 |

Note: This data is for Doxorubicin and is provided as a reference for the general chemosensitivity of these cell lines to anthracyclines.

Clinical Efficacy of this compound

Phase I and II clinical trials have evaluated the efficacy of this compound in various solid tumors. The objective response rate (ORR), which includes complete and partial responses, is a key measure of antitumor activity.

| Tumor Type | Number of Patients | Objective Response Rate (ORR) |

| Malignant Melanoma | 20 | 10% |

| Advanced Breast Cancer | Not Specified | Minor responses observed |

| Lymphoma | Not Specified | Minor responses observed |

| Gastric Cancer | Not Specified | Minor responses observed |

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

The accumulation of DNA double-strand breaks induced by this compound triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.

Caption: this compound-induced DNA Damage Response Pathway.

Experimental Workflow: Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay is a fundamental method to determine the inhibitory activity of a compound on topoisomerase II. The enzyme's ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is measured.

Caption: Workflow for Topoisomerase II DNA Decatenation Assay.

Experimental Workflow: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic effects of a compound on cultured cells.

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This protocol is adapted for the evaluation of this compound's inhibitory effect on topoisomerase II.

Materials:

-

Human Topoisomerase II alpha enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.9, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

-

This compound stock solution (in DMSO)

-

Stop Buffer/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Assay Buffer

-

1 µL kDNA (e.g., 200 ng)

-

This compound at desired final concentrations (diluted from stock)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of Topoisomerase II enzyme (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis until the decatenated minicircles are well-separated from the kDNA network.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles compared to the no-drug control.

MTT Cytotoxicity Assay

This protocol outlines the steps to determine the IC50 value of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Conclusion

This compound is a potent topoisomerase II inhibitor with demonstrated antitumor activity. Its primary mechanism of action, the stabilization of the topoisomerase II-DNA cleavable complex, leads to the induction of DNA double-strand breaks and subsequent activation of the DNA damage response pathway, ultimately resulting in apoptotic cell death. While quantitative data on its in vitro potency is not as extensive as for its parent compound doxorubicin, comparative studies indicate a higher potency for this compound. The experimental protocols provided in this guide offer a framework for the further characterization of this compound's activity and its effects on various cancer cell types. A deeper understanding of its specific interactions with the cellular machinery will be crucial for the strategic development and application of this and other next-generation anthracyclines in oncology.

References

- 1. Response rate of anticancer drugs approved by the Food and Drug Administration based on a single-arm trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, this compound and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Esorubicin: A Technical Guide to Cellular Uptake and Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esorubicin (4'-deoxydoxorubicin) is a synthetic anthracycline analogue of doxorubicin (B1662922) with demonstrated antitumor activity. Understanding its cellular pharmacokinetics—specifically its uptake and accumulation in cancer cells—is critical for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This technical guide provides an in-depth overview of the current knowledge on the cellular transport and retention of this compound, drawing comparisons with its parent compound, doxorubicin, to elucidate potential mechanisms.

Cellular Uptake and Accumulation of this compound: Quantitative Data

Direct quantitative data on the cellular uptake and accumulation of this compound is limited in the scientific literature. However, comparative studies with other anthracyclines provide valuable insights. One study in cultured rat and human hepatocytes demonstrated that this compound is present in large amounts within the cells as the parent drug, indicating significant cellular uptake and retention.

To provide a framework for understanding this compound's cellular kinetics, the following tables summarize key pharmacokinetic parameters for the closely related anthracycline, doxorubicin. These values, obtained from various in vitro studies, can serve as a benchmark for future investigations into this compound.

Table 1: In Vitro Cellular Uptake and Efflux Parameters for Doxorubicin in a Non-Resistant (HL-60) and a P-glycoprotein-Overexpressing Resistant (HL-60R) Human Leukemia Cell Line

| Parameter | HL-60 (Non-Resistant) | HL-60R (Resistant) |

| Transmembrane Diffusion Clearance (µL/sec) | 1.00 | 1.06 |

| Total Efflux Clearance (µL/sec) | 0.99 ± 0.05 | 2.29 ± 0.62 |

| Estimated P-glycoprotein-mediated Efflux Clearance (µL/sec) | N/A | 1.23 ± 0.51 |

Data adapted from a kinetic analysis of P-glycoprotein-mediated doxorubicin efflux.

Table 2: Comparative Intracellular Peak Concentrations and Area Under the Curve (AUC) for Doxorubicin and Epirubicin (B1671505) in Leukemic Cells from Patients

| Anthracycline | Intracellular Peak Concentration | Intracellular AUC |

| Doxorubicin | Lower | Lower |

| 4'-epi-doxorubicin (Epirubicin) | Higher | Significantly Higher |

This data from a direct comparison of doxorubicin and epirubicin in patients suggests that structural modifications on the anthracycline molecule can significantly impact intracellular accumulation.[1]

Mechanisms of Cellular Uptake and Efflux

The cellular transport of anthracyclines is a complex process involving both passive diffusion and carrier-mediated transport. While specific transporters for this compound have not been definitively identified, the mechanisms governing doxorubicin uptake and efflux are well-characterized and provide a strong model for understanding this compound's behavior.

Influx Mechanisms

The uptake of anthracyclines into cells is thought to occur through a combination of passive diffusion across the lipid bilayer and facilitated transport by solute carrier (SLC) transporters. For doxorubicin, several organic cation transporters (OCTs) and organic anion transporting polypeptides (OATPs) have been implicated in its cellular influx. Given the structural similarity, it is plausible that this compound utilizes similar influx pathways.

Efflux Mechanisms and Multidrug Resistance

A major determinant of the intracellular accumulation and efficacy of anthracyclines is the activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Overexpression of these transporters is a common mechanism of multidrug resistance (MDR) in cancer cells.

-

P-glycoprotein (P-gp/MDR1): P-glycoprotein is a well-known efflux pump for a wide range of chemotherapeutic agents, including doxorubicin. It actively transports the drug out of the cell, thereby reducing its intracellular concentration and cytotoxic effect. It is highly probable that this compound is also a substrate for P-gp.

-

Other ABC Transporters: Other members of the ABC transporter family, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), also contribute to anthracycline efflux and resistance.

The interplay between these influx and efflux transporters ultimately determines the net intracellular accumulation of the drug.

Subcellular Localization

The primary target of anthracyclines is the cell nucleus, where they intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. Fluorescence microscopy studies with doxorubicin show a predominant nuclear localization in sensitive cells. In resistant cells with high levels of efflux pumps, doxorubicin is often sequestered in the cytoplasm, preventing it from reaching its nuclear target. While specific subcellular localization studies for this compound are not widely available, it is expected to follow a similar pattern of nuclear accumulation to exert its cytotoxic effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and accumulation of this compound, adapted from established protocols for doxorubicin.

Measurement of Intracellular this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This method allows for the precise quantification of intracellular drug levels.

-

Cell Culture and Treatment:

-

Plate cancer cells at a desired density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points.

-

-

Cell Lysis and Drug Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Harvest the cell lysates and centrifuge to pellet cellular debris.

-

Perform a protein precipitation step on the supernatant, for example, by adding a 1:4 ratio of lysate to acetone, followed by centrifugation.

-

-

HPLC Analysis:

-

Analyze the supernatant containing the extracted this compound using a reverse-phase HPLC system equipped with a fluorescence detector.

-

Use a suitable mobile phase for optimal separation. For doxorubicin, a common mobile phase is a mixture of phosphate (B84403) buffer and acetonitrile.

-

Quantify the this compound concentration by comparing the peak area to a standard curve of known this compound concentrations.

-

Visualization of this compound Uptake by Fluorescence Microscopy

This technique provides a qualitative and semi-quantitative assessment of drug uptake and subcellular localization.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Incubate the cells with this compound at the desired concentration and for various durations.

-

-

Staining and Imaging:

-

After incubation, wash the cells with PBS.

-

If desired, counterstain the nuclei with a fluorescent dye such as DAPI or Hoechst 33342.

-

Mount the coverslips on microscope slides.

-

Visualize the intracellular fluorescence of this compound using a confocal or fluorescence microscope with appropriate filter sets (excitation and emission wavelengths for doxorubicin are typically around 480 nm and 590 nm, respectively; similar wavelengths are expected for this compound).

-

Subcellular Fractionation

This method allows for the determination of this compound concentration in different cellular compartments.

-

Cell Homogenization and Differential Centrifugation:

-

After treatment with this compound, harvest the cells and wash with PBS.

-

Homogenize the cells in a hypotonic buffer using a Dounce homogenizer.

-

Perform a series of differential centrifugations at increasing speeds to separate the nuclear, mitochondrial, and cytosolic fractions.

-

-

Drug Extraction and Quantification:

-

Extract this compound from each fraction using the method described for HPLC analysis (Section 4.1).

-

Quantify the amount of this compound in each fraction to determine its subcellular distribution.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the cellular uptake and accumulation of this compound.

Caption: Proposed mechanisms of this compound cellular transport.

Caption: Workflow for intracellular this compound quantification by HPLC.

Caption: Workflow for visualizing this compound uptake via fluorescence microscopy.

Conclusion

The cellular uptake and accumulation of this compound are critical determinants of its anticancer activity. While direct research on this compound is not as extensive as for doxorubicin, the existing comparative data and the well-established mechanisms for other anthracyclines provide a solid foundation for understanding its cellular pharmacokinetics. Future research should focus on identifying the specific transporters involved in this compound influx and efflux, quantifying its uptake kinetics in a variety of cancer cell lines, and further elucidating its subcellular distribution. Such studies will be invaluable for the rational design of therapeutic strategies to enhance this compound's efficacy and overcome drug resistance.

References

Esorubicin and the DNA Intercalation Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esorubicin (4'-deoxydoxorubicin) is a synthetic anthracycline antibiotic, structurally related to doxorubicin (B1662922), with significant antineoplastic activity. Its primary mechanism of action involves the disruption of DNA synthesis and function through a dual-action process: intercalation into the DNA double helix and subsequent inhibition of topoisomerase II. This guide provides an in-depth technical overview of this compound's core mechanism, summarizes key quantitative data related to its activity, details relevant experimental protocols for its study, and visualizes the critical molecular pathways and workflows involved. While specific quantitative data for this compound is limited in publicly accessible literature, data from its parent compound, doxorubicin, is used for illustrative and comparative purposes, given their structural and mechanistic similarities.

Introduction to this compound

This compound is an analog of doxorubicin, differing by the absence of a hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety.[1][2] This structural modification was intended to alter its pharmacological profile, potentially reducing the cardiotoxicity associated with doxorubicin while retaining potent antitumor effects.[3] Like other anthracyclines, this compound's therapeutic effects are primarily attributed to its interaction with nuclear DNA.[4] Clinical phase I and II trials have established its activity against a range of solid tumors and hematological malignancies, with myelosuppression being the principal dose-limiting toxicity.[3][5] Despite early promise, its development was reportedly discontinued.[2]

The Core Mechanism: DNA Intercalation and Topoisomerase II Inhibition

The cytotoxic effects of this compound are triggered by a two-step molecular mechanism that ultimately leads to catastrophic DNA damage and cell death.

Step 1: DNA Intercalation

The process begins with the insertion of this compound's planar tetracyclic ring system between the base pairs of the DNA double helix.[6] This non-covalent interaction, known as intercalation, is driven by van der Waals forces and stabilizes the drug-DNA complex.[7] Anthracyclines typically exhibit a binding preference for GC-rich sequences. Intercalation introduces significant structural distortions to the DNA, including localized unwinding of the helix and an increase in the separation between adjacent base pairs.[8][9] This physical disruption interferes with the normal functions of DNA-processing enzymes involved in replication and transcription.

Step 2: Topoisomerase II Poisoning

Following intercalation, this compound exerts its most critical effect by inhibiting DNA topoisomerase II (Topo II). Topo II is an essential nuclear enzyme that resolves DNA topological problems, such as supercoils and tangles, by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then resealing it.[7]

This compound acts as a "Topo II poison." It does not prevent the enzyme from binding to DNA or creating the initial DSB. Instead, it stabilizes the "cleavage complex," a transient intermediate where Topo II is covalently bound to the 5' ends of the broken DNA strands.[10][11] By trapping the enzyme in this state, this compound prevents the re-ligation of the DNA break. When a replication fork collides with this stabilized cleavage complex, the transient DSB is converted into a permanent, lethal DNA lesion, triggering downstream cell death pathways.[10][12]

Cellular Signaling Pathways Activated by this compound

The DNA double-strand breaks induced by this compound are potent triggers of cellular stress responses, primarily activating the p53 tumor suppressor pathway. While specific studies on this compound are limited, the pathway activated by doxorubicin is well-characterized.

Upon detection of a DSB, sensor proteins (e.g., the MRN complex) recruit and activate protein kinases such as ATM (Ataxia-Telangiectasia Mutated). ATM then phosphorylates a number of downstream targets, most notably the tumor suppressor protein p53.[13] Phosphorylation stabilizes p53 by preventing its degradation by MDM2. Activated p53 translocates to the nucleus, where it functions as a transcription factor to induce the expression of genes that mediate either cell cycle arrest or apoptosis.[14][15]

-

Cell Cycle Arrest: p53 induces the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that halts the cell cycle, typically at the G1/S or G2/M checkpoint, to allow time for DNA repair.[16]

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 promotes apoptosis by inducing the expression of pro-apoptotic proteins from the BCL-2 family, such as PUMA and BAX.[12][16] These proteins disrupt the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.

Quantitative Data Presentation

Specific quantitative binding and cytotoxicity data for this compound are not widely available. The following tables summarize representative data for its parent compound, doxorubicin , to provide a quantitative context for its biological activity.

Table 1: DNA Binding Affinity of Doxorubicin

| Parameter | Value | Conditions | Method | Reference |

| Affinity Constant (Ka) | 0.13 - 0.16 x 106 M-1 | 37°C, 10% serum | Optical Method / Scatchard Plot | [17] |

| Binding Constant (Kb) | 3.2 x 104 L·mol-1 | Not specified | UV-Vis Spectroscopy | [11] |

| Binding Constant (Kb) | ~104 M-1 | Not specified | Electrochemical | [18] |

| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal·mol-1 | Not specified | Experimental | [7] |

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time | Reference |

| MCF-7 | Breast Adenocarcinoma | 0.65 ± 0.25 | Not specified | [19] |

| A549 | Lung Carcinoma | 0.4 ± 0.09 | Not specified | [19] |

| HCT116 | Colon Carcinoma | Not specified | Not specified | [19] |

| U2OS (p53-wild type) | Osteosarcoma | 1.74 ± 0.22 | Not specified | [12] |

| MG-63 (p53-null) | Osteosarcoma | 9.0 ± 0.61 | Not specified | [12] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, incubation time, assay method).

Experimental Protocols

The study of DNA intercalating agents like this compound involves a series of key in vitro experiments to characterize their binding, enzymatic inhibition, and cellular effects.

Workflow for Characterizing a DNA Intercalating Agent

Protocol 1: DNA Thermal Denaturation (Melting Temperature) Assay

This assay measures the increase in the DNA melting temperature (Tm), the temperature at which 50% of the DNA is denatured, in the presence of a DNA-binding agent. Intercalators stabilize the double helix, leading to a significant increase in Tm.[20]

-

Reagent Preparation:

-

Prepare a stock solution of high-quality calf thymus DNA (or a specific oligonucleotide) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 1 mM EDTA, pH 7.0).

-

Prepare a stock solution of this compound in DMSO or an appropriate solvent.

-

Prepare a series of dilutions of the this compound stock solution.

-

-

Sample Preparation:

-

In quartz cuvettes suitable for a spectrophotometer with a temperature controller, mix the DNA solution with either buffer (control) or different concentrations of this compound.

-

Ensure the final concentration of the drug solvent (e.g., DMSO) is constant across all samples and is low enough (e.g., <1%) to not affect DNA stability.

-

Incubate samples at room temperature for a sufficient time to allow binding equilibrium to be reached.

-

-

Data Acquisition:

-

Place the cuvettes in the spectrophotometer's thermal controller.

-

Monitor the absorbance at 260 nm (A260) as the temperature is increased at a slow, constant rate (e.g., 0.5°C per minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

-

-

Data Analysis:

-

Plot A260 versus temperature to generate melting curves.

-

The Tm for each sample is the temperature corresponding to the midpoint of the transition (hyperchromic shift). This is often calculated from the peak of the first derivative of the melting curve (dA260/dT).

-

Calculate the change in melting temperature (ΔTm = Tm,drug - Tm,control). A positive ΔTm indicates stabilization and is characteristic of intercalation.

-

Protocol 2: Topoisomerase II DNA Decatenation Assay

This assay assesses a compound's ability to inhibit the catalytic activity of Topo II. The enzyme's natural function is to unlink catenated (interlocked) DNA circles, such as those found in kinetoplast DNA (kDNA).[2][9]

-

Reagent Preparation:

-

Topo II Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT).

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA mini-circles.

-

Enzyme: Purified human Topoisomerase IIα or IIβ.

-

Test Compound: this compound diluted to various concentrations.

-

Stop Solution/Loading Dye: (e.g., 40% sucrose, 10 mM EDTA, 0.5 mg/mL bromophenol blue).

-

-

Reaction Setup (on ice):

-

For each reaction, combine the reaction buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or a control (e.g., etoposide (B1684455) as a positive control, DMSO as a vehicle control).

-

Initiate the reaction by adding the Topo II enzyme. The final reaction volume is typically 20-30 µL.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-